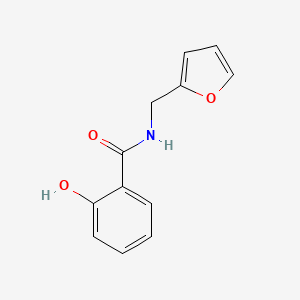

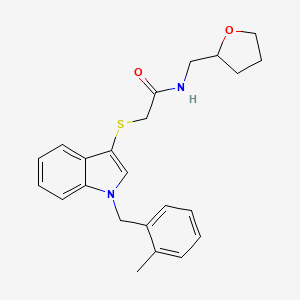

N-(2-furylmethyl)-2-hydroxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

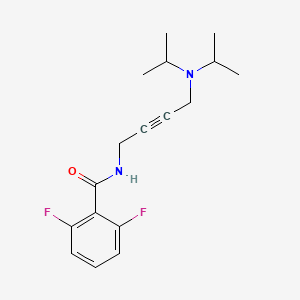

N-(2-furylmethyl)-2-hydroxybenzamide, commonly known as FMHM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMHM is a synthetic compound that is produced through a multi-step chemical synthesis process.

科学的研究の応用

Specific Scientific Field: Coordination Chemistry and Bioinorganic Chemistry

Summary:

Schiff bases, including N-(furan-2-ylmethyl)-2-hydroxybenzamide, serve as unique ligands in coordination chemistry. Their metal complexes exhibit stability and can form chelates with metal ions in different ways. These compounds find applications in various fields, including biological studies and therapeutic research.

Methods of Application:

The synthesis of N-(furan-2-ylmethyl)-2-hydroxybenzamide involves a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The resulting Schiff base ligand can then coordinate with metal ions to form complexes. In the case of N-(furan-2-ylmethyl)-2-hydroxybenzamide, it chelates to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen.

Results and Outcomes:

- Cytotoxic Activity : In vitro cytotoxicity studies on HePG-2 and HCT-116 cell lines showed that the ligand itself was more potent than its metal complexes .

Specific Scientific Field: Green Chemistry and Biomass-Derived Chemicals

Summary:

N-(furan-2-ylmethyl)-2-hydroxybenzamide is part of the furan platform chemicals (FPCs) family, which includes furfural and 5-hydroxymethylfurfural. These compounds are directly derived from biomass and have applications beyond fuels and plastics.

Methods of Application:

N-(furan-2-ylmethyl)-2-hydroxybenzamide can be synthesized from biomass-derived furfural. Its use as a secondary FPC involves various chemical transformations and reactions.

Results and Outcomes:

The successful utilization of N-(furan-2-ylmethyl)-2-hydroxybenzamide as a green chemical contributes to sustainable and environmentally friendly processes .

Specific Scientific Field: Organic Synthesis and Catalysis

Summary:

N-(furan-2-ylmethyl)-2-hydroxybenzamide can be employed in organic synthesis, particularly in the preparation of secondary amines.

Methods of Application:

Ethyl acetate, as a solvent, facilitates the synthesis of N-(furan-2-ylmethyl)aniline (a secondary amine) from N-(furan-2-ylmethyl)-2-hydroxybenzamide. The metal center and acidic sites play a synergistic role in this transformation.

Results and Outcomes:

A 21% yield of N-(furan-2-ylmethyl)aniline was achieved at room temperature, demonstrating the effectiveness of this method .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-6-2-1-5-10(11)12(15)13-8-9-4-3-7-16-9/h1-7,14H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBUXXNYYBDQHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330755 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

CAS RN |

13156-92-8 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2834185.png)

![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2834187.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2834193.png)

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2834204.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2834205.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)